molecular formula C10H12O2S B13277110 Ethyl (2E)-3-(5-methylthiophen-2-yl)prop-2-enoate

Ethyl (2E)-3-(5-methylthiophen-2-yl)prop-2-enoate

Cat. No.: B13277110
M. Wt: 196.27 g/mol
InChI Key: BUGNQEMXJGDMOL-VOTSOKGWSA-N
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Description

Ethyl (2E)-3-(5-methylthiophen-2-yl)prop-2-enoate is an organic compound with the molecular formula C11H12O2S. It belongs to the class of compounds known as thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a thiophene ring substituted with a methyl group and an ethyl ester group attached to a propenoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-3-(5-methylthiophen-2-yl)prop-2-enoate typically involves the reaction of 5-methylthiophene-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-(5-methylthiophen-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or nitrated thiophenes.

Scientific Research Applications

Ethyl (2E)-3-(5-methylthiophen-2-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2E)-3-(5-methylthiophen-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate: Lacks the methyl group on the thiophene ring.

    Ethyl (2E)-3-(4-methylthiophen-2-yl)prop-2-enoate: Methyl group is positioned differently on the thiophene ring.

Uniqueness

Ethyl (2E)-3-(5-methylthiophen-2-yl)prop-2-enoate is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to its analogs.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

ethyl (E)-3-(5-methylthiophen-2-yl)prop-2-enoate

InChI

InChI=1S/C10H12O2S/c1-3-12-10(11)7-6-9-5-4-8(2)13-9/h4-7H,3H2,1-2H3/b7-6+

InChI Key

BUGNQEMXJGDMOL-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(S1)C

Canonical SMILES

CCOC(=O)C=CC1=CC=C(S1)C

Origin of Product

United States

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